Methyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate
Description
Methyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a furan-substituted isoxazole carboxamide via a thioether bridge and esterified with a methyl butanoate group. The thioether and ester groups influence lipophilicity and bioavailability.
Properties
IUPAC Name |
methyl 2-[[5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S2/c1-3-11(13(21)22-2)25-15-18-17-14(26-15)16-12(20)8-7-10(24-19-8)9-5-4-6-23-9/h4-7,11H,3H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWZGXCIGSTRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a complex organic compound that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Furan ring
- Isoxazole ring
- Thiadiazole moiety
These structural components suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The isoxazole and thiadiazole rings may interact with specific enzymes or receptors, modulating their activity.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating a potential role in antimicrobial therapy.
- Anti-inflammatory Properties : The compound may influence inflammatory pathways by inhibiting pro-inflammatory cytokines.
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the table below:
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of thiadiazole derivatives similar to this compound against resistant strains of Mycobacterium tuberculosis. The results indicated significant growth inhibition, suggesting potential for further development as an antitubercular agent .
Anti-inflammatory Research
Research on related compounds demonstrated their ability to reduce inflammation in animal models. For instance, methyl derivatives exhibited significant inhibition of pro-inflammatory mediators such as TNF-α and IL-1β in carrageenan-induced edema models . This suggests that this compound may also possess similar anti-inflammatory properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isoxazole and thiadiazole compounds exhibit notable antimicrobial properties. Methyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate may share similar properties due to the structural motifs present in its composition. Studies have shown that isoxazole derivatives can inhibit the growth of various bacterial strains, suggesting a potential for developing new antibiotics .
Anti-inflammatory Properties
Compounds containing thiadiazole and isoxazole rings have been documented to possess anti-inflammatory effects. This compound could be explored for its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Analgesic Effects
The analgesic properties of related compounds have been well-established. For instance, derivatives of 1,3,4-thiadiazoles have shown significant activity in alleviating pain in preclinical models. The potential application of this compound as an analgesic agent warrants further investigation .
Antitumor Activity
Recent studies have highlighted the antitumor potential of isoxazole derivatives. The unique structural characteristics of this compound may contribute to its efficacy against various cancer cell lines. Research into its mechanism of action could provide insights into novel cancer therapies .
Synthesis and Structural Modifications
The synthesis of this compound involves complex reactions that can be optimized for yield and purity. Understanding the synthetic pathways can facilitate the development of analogs with enhanced biological activity or reduced toxicity .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| Methyl 2-((5-(furan-2-yl)isoxazole... | Antimicrobial | |
| Methyl 2... | Anti-inflammatory | |
| Methyl 2... | Analgesic | |
| Methyl 2... | Antitumor |
Case Study: Analgesic Activity
In a study assessing the analgesic properties of thiadiazole derivatives, several compounds demonstrated significant pain relief in animal models. The study concluded that modifications to the thiadiazole ring could enhance efficacy while minimizing side effects . This suggests that methyl 2... may have similar potential.
Case Study: Antimicrobial Efficacy
Another research project evaluated the antimicrobial activity of isoxazole derivatives against common pathogens. The results indicated promising activity against Gram-positive bacteria, which supports further investigation into methyl 2... as a potential antimicrobial agent .
Chemical Reactions Analysis
Isoxazole-3-carboxamide Formation
The 5-(furan-2-yl)isoxazole-3-carboxamide moiety is likely synthesized via:
-
Ester-to-amide conversion : Methyl 5-(furan-2-yl)isoxazole-3-carboxylate ( ) undergoes aminolysis with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., NaOH/EtOH).
Reaction :
Thiadiazole Core Construction
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides, as demonstrated in :
-
Cyclization : Furan-2-carboxylic acid hydrazide reacts with carbon disulfide (CS₂) in ethanol under reflux to form 5-furan-2-yl oxadiazole-2-thiol, followed by functionalization.
Key Step :
Thioether Linkage Formation
The thioether bond (-S-) connecting the thiadiazole and butanoate ester is formed via nucleophilic substitution:
-
Alkylation : The thiol group of 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazole-2-thiol reacts with methyl 2-bromobutanoate in the presence of a base (e.g., K₂CO₃).
Reaction :Conditions : Room temperature, 12–24 hours; yield ~60–75% ( ).
Ester Hydrolysis
The butanoate ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:
Thioether Oxidation
The sulfur atom in the thioether linkage can oxidize to sulfoxide or sulfone using H₂O₂ or mCPBA:
Amide Stability
The isoxazole-carboxamide linkage is resistant to hydrolysis under mild conditions but cleaves under strong acidic/basic reflux ( ).
Metabolic and Degradation Pathways
-
Hepatic Metabolism : Analogous to benzothiadiazine derivatives ( ), the thiadiazole ring may undergo cytochrome P450-mediated oxidation, forming unsaturated derivatives or sulfonamides.
-
Photodegradation : Exposure to UV light may cleave the thioether bond, releasing furan-isoxazole and thiadiazole fragments ( ).
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a systematic comparison using data from the provided evidence.
Structural Analogues with 1,3,4-Thiadiazole Cores ()
Compounds 5e–5m in share the 1,3,4-thiadiazole scaffold but differ in substituents:
- Key Differences: Substituents: The target compound features a furan-isoxazole carboxamide at position 5 of the thiadiazole, while analogs like 5e (4-chlorobenzylthio) and 5k (2-methoxyphenoxy) have aromatic or alkylthio groups. Thio Linkages: The target uses a butanoate thioether, whereas analogs employ shorter chains (e.g., 5f: methylthio, 5g: ethylthio). Physical Properties: Analogs exhibit melting points ranging from 132–170°C and yields of 68–88%, suggesting the target compound’s synthesis may require optimization for comparable efficiency .
Table 1: Comparison of 1,3,4-Thiadiazole Derivatives
Oxadiazole-Based Derivatives ()
Compounds 19b–19e in replace the thiadiazole with a 1,3,4-oxadiazole ring.
- Key Differences :
- Heterocycle Electronics : Oxadiazoles (O, N-rich) vs. thiadiazoles (S, N-rich) alter polarity and metabolic stability.
- Substituents : The target’s furan-isoxazole group contrasts with 19d ’s 2-fluoro-propan-2-ylphenyl group, which enhances steric bulk.
- Synthetic Purity : Compound 19d achieved 76% purity using Method F, suggesting that analogous strategies (e.g., ester hydrolysis) could optimize the target’s synthesis .
Table 2: Oxadiazole vs. Thiadiazole Derivatives
| Compound | Core Heterocycle | Key Substituent | Purity (%) |
|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | Furan-isoxazole carboxamide | N/A |
| 19d () | 1,3,4-Oxadiazole | 2-Fluoro-propan-2-ylphenyl | 76 |
Furan-Containing Derivatives ()
Ranitidine-related compounds in , such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, share the furan motif but lack thiadiazole/isoxazole cores.
- Key Differences: Functional Groups: Ranitidine derivatives prioritize sulphanyl and nitroacetamide groups, whereas the target compound emphasizes heterocyclic diversity. Pharmacokinetics: The dimethylamino group in ranitidine analogs enhances solubility, a feature absent in the target compound .
Q & A
Q. What are the common synthetic strategies for preparing heterocyclic compounds containing 1,3,4-thiadiazole and isoxazole moieties?
The synthesis of such compounds typically involves sequential heterocycle formation and coupling reactions. For example, the 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides under acidic conditions, while the isoxazole moiety is often formed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Key intermediates like 5-phenylamino-1,3,4-thiadiazole-2-thiol (from classical methods) are reacted with halogenated esters or acids to introduce thioether linkages . For the target compound, coupling the isoxazole-carboxamido-thiadiazolyl intermediate with methyl 2-thiobutanoate would require optimization of reaction solvents (e.g., aqueous media for salt formation ) and catalysts.
Q. How are structural and purity analyses conducted for such complex heterocycles?
Modern techniques include:
- Elemental analysis to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, S–H at ~2550 cm⁻¹).
- 1H NMR to verify regioselectivity (e.g., furan protons at δ 6.3–7.1 ppm).
- Chromatography-mass spectrometry for purity assessment and fragmentation pattern analysis . Discrepancies in analytical results (e.g., unexpected byproducts) may arise from incomplete cyclization or oxidation during synthesis, requiring iterative purification via recrystallization or column chromatography .
Advanced Research Questions
Q. How can regioselectivity challenges in heterocyclic coupling reactions be addressed?
Regioselectivity in reactions like the formation of the isoxazole-thiadiazole backbone can be controlled using steric and electronic directing groups. For instance, electron-withdrawing substituents on the isoxazole ring (e.g., nitro or cyano groups) enhance electrophilic substitution at specific positions. Computational tools (DFT calculations) can predict reactive sites, while experimental optimization of temperature (e.g., reflux in propan-2-ol ) and catalysts (e.g., Lewis acids) can direct coupling to desired positions .
Q. What methodologies are used to assess the compound’s stability under varying conditions?
- Thermogravimetric analysis (TGA) to evaluate thermal decomposition.
- HPLC stability studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂).
- Light exposure tests (ICH Q1B guidelines) to detect photodegradation products. Safety data sheets (SDS) recommend storage at –20°C in inert atmospheres to prevent thioether oxidation or hydrolysis .
Q. How can molecular modeling predict the biological activity of this compound?
Computational approaches include:
- Docking studies to assess binding affinity with target proteins (e.g., kinases or viral proteases, as suggested by structural analogs ).
- QSAR models correlating substituent effects (e.g., furan vs. phenyl groups) with activity.
- ADMET prediction using tools like SwissADME to optimize pharmacokinetics (e.g., logP, bioavailability) .
Q. What strategies resolve contradictions in biological activity data across analogs?
Discrepancies may arise from assay conditions (e.g., cell line variability) or structural nuances. Systematic approaches include:
- Dose-response curves to validate IC₅₀ values.
- Metabolic stability assays (e.g., liver microsomes) to rule out false negatives from rapid degradation.
- Crystallography to confirm target binding modes versus inactive analogs .
Methodological Challenges
Q. How is the reactivity of the thioether linkage managed during functionalization?
The thioether group (–S–) is prone to oxidation, requiring inert reaction conditions (e.g., N₂ atmosphere) and mild oxidizing agents (e.g., H₂O₂ in controlled amounts). Post-functionalization, reducing agents like Na₂S₂O₃ can stabilize the product .
Q. What are the best practices for synthesizing salts or co-crystals to enhance solubility?
- Inorganic salts : React the free acid with metal oxides (e.g., MgO, CaCO₃) in aqueous media .
- Organic salts : Use amine bases (e.g., morpholine, piperidine) in propan-2-ol, followed by solvent evaporation .
- Co-crystals : Screen with GRAS co-formers (e.g., succinic acid) via slurry or grinding methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
